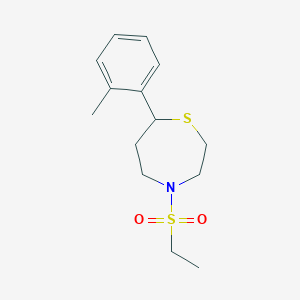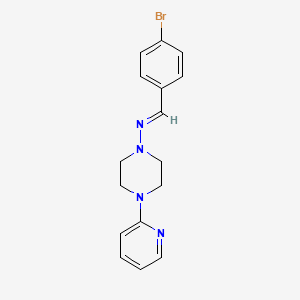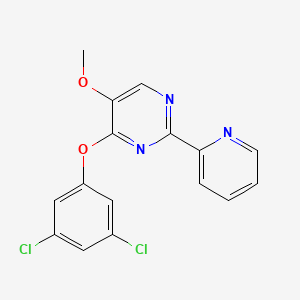![molecular formula C17H20N8 B2554006 N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2197903-39-0](/img/structure/B2554006.png)
N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine" is a complex heterocyclic molecule that appears to be related to various research efforts in synthesizing novel heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as triazolopyrimidines and pyridazinyl derivatives are recurrent themes in the research data provided.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization, rearrangement, and substitution reactions. For instance, the synthesis of triazolopyrimidine derivatives can involve oxidative cyclization and Dimroth rearrangement, as seen in the preparation of novel [1,2,4]-triazolo-[1,5-a]pyrimidine derivatives . Additionally, the use of supercritical carbon dioxide as a reaction medium has been reported for the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which is an intermediate in antiviral drug synthesis .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques such as single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations. For example, the structure of a related compound was determined by SCXRD, and its vibrational spectrum was analyzed using DFT calculations, showing a good correlation between experimental and theoretical data .
Chemical Reactions Analysis
Chemical reactions involving related heterocyclic compounds include the Dimroth rearrangement, aza-Wittig reactions, and cyclization reactions. For instance, the Dimroth rearrangement is a key step in the synthesis of various triazolopyrimidine derivatives . Aza-Wittig reactions are used in the preparation of triazolopyrimidinones , and cyclization reactions are employed to create tricyclic heteroaromatic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds are influenced by their molecular structure. For example, the presence of substituents on the heterocyclic rings can affect the compound's stability, reactivity, and potential biological activity. Theoretical studies, such as DFT calculations, can predict properties like chemical shifts in NMR spectroscopy, which are crucial for structural characterization . Additionally, molecular docking studies can indicate the potential biological activity of these compounds, such as their efficacy as α-glucosidase inhibitors .
Relevant Case Studies
Several of the papers discuss the potential biological activities of synthesized heterocyclic compounds. For instance, a series of thiadiazolotriazolopyrimidinone derivatives exhibited antiallergic activities . Another study synthesized triazolopyrimidin-imines and evaluated their fungicidal and insecticidal activities . These case studies highlight the importance of synthesizing novel heterocyclic compounds for pharmaceutical applications.
科学的研究の応用
Heterocyclic Compound Synthesis
This compound is utilized in the synthesis of novel heterocyclic compounds, which are of significant interest due to their potential biological activities. For instance, enaminones, which are precursors to a wide range of heterocyclic compounds, have been synthesized and tested for their antitumor and antimicrobial activities. Such compounds show inhibition effects comparable to those of standard drugs like 5-fluorouracil against certain cancer cell lines, including human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) (Riyadh, 2011).
Antimicrobial and Antitumor Activities
The synthesized heterocyclic compounds derived from such complex amines have been evaluated for antimicrobial and antitumor activities. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential in medical and pharmaceutical applications (Bhuiyan et al., 2006).
Novel Synthetic Routes
Researchers have explored various synthetic routes to create new derivatives of this compound, leading to novel tricyclic compounds and other complex structures. These synthetic methodologies contribute to the development of new pharmaceuticals and materials with specialized functions (Asghari et al., 2016).
Structural and Mechanistic Studies
In-depth studies on the synthesis, structure, and reaction mechanisms of derivatives of N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine contribute to a better understanding of their chemical behavior. This knowledge is crucial for designing compounds with desired properties for specific applications (Salgado et al., 2011).
将来の方向性
特性
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-19-14-5-3-4-13(14)17(20-11)23(2)12-8-24(9-12)16-7-6-15-21-18-10-25(15)22-16/h6-7,10,12H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUIAOZEPIDHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

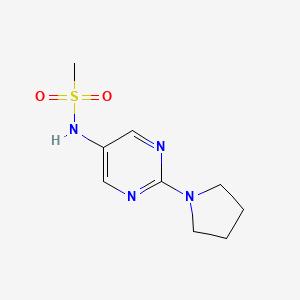
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)




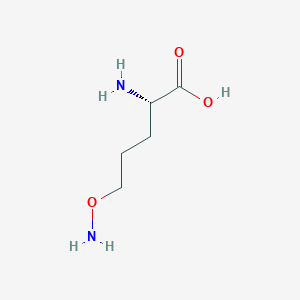

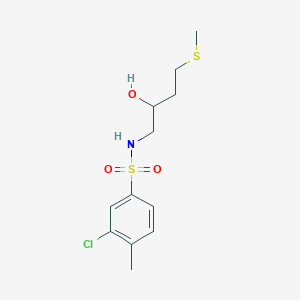
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

